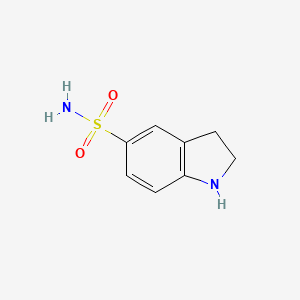

Indoline-5-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKHIWJLLBKKKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429017 |

Source

|

| Record name | indoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52206-06-1 |

Source

|

| Record name | 2,3-Dihydro-1H-indole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52206-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | indoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Indoline-5-sulfonamide: A Privileged Scaffold in Modern Drug Discovery

Abstract: The indoline ring system, a hydrogenated derivative of indole, is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] When combined with the equally significant sulfonamide functional group, the resulting molecule, Indoline-5-sulfonamide, becomes a highly versatile platform for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical and structural properties of this compound, its synthesis and reactivity, and its critical role as a core structure for inhibiting tumor-associated carbonic anhydrases, a key strategy in modern oncology research.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic heterocyclic compound. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (the indoline core), with a sulfonamide group (-SO₂NH₂) substituted at the 5-position of the benzene ring.

The chemical properties of this scaffold are dictated by the interplay between the aromatic ring, the secondary amine of the indoline nucleus, and the acidic sulfonamide group. Indolines exhibit chemical properties similar to N-substituted anilines.[2][3]

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydro-1H-indole-5-sulfonamide | N/A |

| CAS Number | 52206-06-1 | [4] |

| Molecular Formula | C₈H₁₀N₂O₂S | [4] |

| Molecular Weight | 198.24 g/mol | [4] |

| Appearance | Brown solid (as per synthesis) | [3] |

| Melting Point | >250 °C for 1-acyl derivatives | [3] |

| pKa (Predicted) | ~10.2 (for related 1H-Indole-5-sulfonamide) | [5] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral features are outlined below, based on data from closely related analogues.[3][6]

-

¹H NMR (DMSO-d₆):

-

Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (~7.0-7.7 ppm).

-

Sulfonamide Protons (-SO₂NH₂): A characteristic singlet for the two amine protons, typically appearing around 7.2-7.3 ppm.[3]

-

Indoline CH₂ Protons: Two triplets corresponding to the methylene groups at the 2- and 3-positions of the indoline ring. The C3-H₂ protons (adjacent to the aromatic ring) would appear around 3.1 ppm, while the C2-H₂ protons (adjacent to the nitrogen) would be further downfield, around 4.0 ppm.[3]

-

Indoline NH Proton: A signal corresponding to the secondary amine proton of the indoline ring.

-

-

¹³C NMR (DMSO-d₆):

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Asymmetric and symmetric stretching vibrations for the sulfonamide -NH₂ group are expected in the 3400-3200 cm⁻¹ range. A separate band for the indoline N-H stretch would also be present.[6]

-

S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group. The asymmetric stretch typically appears around 1344–1317 cm⁻¹, and the symmetric stretch appears around 1187–1147 cm⁻¹.[6]

-

S-N Stretching: A band in the 924–906 cm⁻¹ region is characteristic of the sulfonamide S-N bond.[6]

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring appear just below 3000 cm⁻¹.[7]

-

Synthesis and Reactivity

The synthesis of this compound is a well-established multi-step process that begins with the commercially available starting material, indoline. The causality behind this pathway is the need to first protect the reactive secondary amine of the indoline ring before performing the aggressive electrophilic aromatic substitution (chlorosulfonation).

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology: [3]

-

Protection of Indoline (5):

-

To a stirring solution of acetic anhydride, add indoline (5).

-

Reflux the reaction mixture for approximately 10 minutes.

-

Cool the mixture to room temperature and pour it onto ice.

-

Filter the resulting precipitate and wash with water to obtain 1-acetylindoline (6) in near-quantitative yield. This acetylation step is critical to prevent side reactions at the nitrogen atom during the subsequent sulfonation.

-

-

Chlorosulfonation of 1-Acetylindoline (6):

-

Add 1-acetylindoline (6) portion-wise to an excess of chlorosulfuric acid at low temperature (0-5 °C).

-

Allow the mixture to stir and slowly warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitate to yield 1-acetylindoline-5-sulfonyl chloride (7). The acetyl group directs the electrophilic substitution to the para position (position 5), which is sterically accessible and electronically favorable.

-

-

Amination of the Sulfonyl Chloride (7):

-

Add the sulfonyl chloride (7) to a solution of aqueous ammonium hydroxide.

-

Stir the reaction until completion.

-

Filter and wash the resulting solid to obtain N-acetylthis compound (8).

-

-

Deprotection to Yield this compound (9):

-

Suspend N-acetylthis compound (8) in methanol (MeOH).

-

Add concentrated hydrochloric acid (HCl) and reflux the mixture for 2 hours.

-

Cool the reaction and remove the solvent in vacuo.

-

Dissolve the residue in water and adjust the pH to 7-8 with aqueous NaOH to precipitate the product.

-

Filter and purify the crude product by flash chromatography to obtain pure this compound (9).

-

The primary site of reactivity for further derivatization is the secondary amine at the 1-position of the indoline ring. This nitrogen is nucleophilic and readily undergoes:

-

N-Acylation: Reaction with various acyl chlorides in the presence of a base (e.g., pyridine) yields a library of 1-acylindoline-5-sulfonamides. This is a common strategy to explore structure-activity relationships (SAR).[2]

-

N-Alkylation: Reaction with alkyl halides, such as benzyl bromide, in the presence of a base like K₂CO₃, yields 1-alkylindoline-5-sulfonamides.[2]

These reactions allow for the systematic modification of the scaffold to optimize its interaction with biological targets.

Application in Drug Discovery: A Carbonic Anhydrase Inhibitor Scaffold

The most significant application of the this compound scaffold is in the development of carbonic anhydrase inhibitors (CAIs).[1][2]

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8] The sulfonamide group is a classic zinc-binding group. The mechanism of inhibition involves the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and blocking the catalytic cycle.[9][10]

In many solid tumors, rapid proliferation and a hypoxic (low oxygen) microenvironment lead to a metabolic shift towards anaerobic glycolysis.[11] This results in the overproduction of acidic metabolites like lactic acid, causing significant acidification of the extracellular space.[11][12] To survive this hostile, acidic environment, cancer cells upregulate pH-regulating proteins, most notably the transmembrane carbonic anhydrases IX and XII.[13]

-

CA IX and Tumor pH Regulation: CA IX, with its extracellular catalytic domain, efficiently converts extracellular CO₂ into protons and bicarbonate. The bicarbonate is transported into the cell to buffer the intracellular pH, while the protons contribute further to extracellular acidosis.[13] This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[2][12]

By inhibiting CA IX and CA XII, this compound derivatives can disrupt this critical pH-regulating machinery. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, thereby compromising cancer cell survival and potentially reversing therapy resistance.[2][14] Several 1-acylated indoline-5-sulfonamides have demonstrated potent, nanomolar inhibition of CA IX and CA XII and have shown antiproliferative effects against cancer cell lines, particularly under hypoxic conditions.[3][15]

Caption: Role of CA IX in tumor pH regulation and its inhibition.

Conclusion

This compound is a foundational scaffold of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with the tunable reactivity of the indoline nitrogen, provides a robust platform for generating diverse chemical libraries. The inherent ability of the sulfonamide moiety to target the active site of carbonic anhydrases has positioned this scaffold at the forefront of research into novel anticancer agents. The continued exploration of this compound derivatives holds considerable promise for developing selective inhibitors that can modulate the tumor microenvironment and overcome challenges associated with cancer therapy.

References

-

Giatromanolaki, A., Koukourakis, M. I., Sivridis, E., Pastorek, J., Wykoff, C. C., Gatter, K. C., & Harris, A. L. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. British journal of cancer, 85(6), 881–888. Link

-

Boriack-Sjodin, P. A., Heck, R. W., Till, J. H., Smith, G. M., & Christianson, D. W. (1995). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of the American Chemical Society, 117(23), 6190-6195. Link

-

Wykoff, C. C., Beasley, N. J., Watson, P. H., Campo, L., Chia, S. K., Pastorek, J., ... & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6144-6152. Link

-

Swietach, P., Vaughan-Jones, R. D., & Harris, A. L. (2007). Targeting carbonic anhydrase IX activity and expression. Current topics in medicinal chemistry, 7(9), 893-900. Link

-

Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2004). Carbonic anhydrase IX reduces tumor cell survival under acidic conditions by diminishing intracellular acidosis. Journal of Biological Chemistry, 279(8), 7159-7166. Link

-

Pastoreková, S., & Závada, J. (2004). Carbonic anhydrase IX (CA IX) in cancer: a review. Cancer Letters, 206(1), 1-16. Link

-

Supuran, C. T. (2016). Sulfonamide inhibitors of human carbonic anhydrases designed through a three-tails approach: Improving ligand/isoform matching and selectivity of action. Journal of Medicinal Chemistry, 59(15), 7047-7063. Link

-

Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., ... & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Link

-

Supuran, C. T., & Scozzafava, A. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. Bioorganic & medicinal chemistry, 9(4), 717-724. Link

-

ChemicalBook. (n.d.). 1H-Indole-5-sulfonamide(9CI). Retrieved January 11, 2026, from Link

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Link

-

Gowda, B. T., & Kumar, S. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 60(5), 564-570. Link

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 11, 2026, from Link

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from Link

-

BenchChem. (n.d.). This compound. Retrieved January 11, 2026, from Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 3074-27-9 CAS MSDS (1H-Indole-5-sulfonamide(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 13. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Indoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-5-sulfonamide is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. As a key scaffold, its derivatives have demonstrated potent inhibitory activity against various carbonic anhydrase isoforms, highlighting its potential in the development of novel therapeutics for cancer and other diseases.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering insights into its structure, properties, synthesis, and reactivity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of this compound-based molecules.

Molecular Structure and Properties

This compound possesses a bicyclic structure, integrating a saturated five-membered nitrogen-containing ring fused to a benzene ring, with a sulfonamide group substituted at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while data for the parent compound is limited, the properties of its derivatives provide valuable insights.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydro-1H-indole-5-sulfonamide | N/A |

| CAS Number | 52206-06-1 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂S | [2] |

| Molecular Weight | 198.24 g/mol | [2] |

| Melting Point | Data not available for the parent compound. Acylated derivatives exhibit high melting points, generally exceeding 225 °C. For example, 1-(3-methylbenzoyl)this compound has a melting point of 247-249 °C. | |

| pKa | The pKa of the related 1H-Indole-5-sulfonamide is predicted to be 10.22. The sulfonamide group is generally weakly acidic. | N/A |

| Solubility | General sulfonamide solubility is pH-dependent, with increased solubility in alkaline conditions.[3] They exhibit varying solubility in organic solvents, a property that can be estimated using the extended Hildebrand solubility approach.[4] | N/A |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum of 1-acylindoline-5-sulfonamides typically displays characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the indoline ring, and the protons of the sulfonamide group. The protons of the indoline ring's ethyl group typically appear as two triplets.

-

¹³C NMR: The carbon spectrum reveals signals for the aromatic carbons, the methylene carbons of the indoline ring, and any carbons in the acyl substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The supplementary information of a referenced study indicates the availability of IR spectra for a series of indoline-5-sulfonamides. Key expected vibrations include:

-

N-H stretching: For the sulfonamide and the indoline amine (if unsubstituted).

-

S=O stretching: Asymmetric and symmetric stretching of the sulfonyl group.

-

C-N stretching: Of the indoline ring.

-

Aromatic C-H and C=C stretching.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that highlights its chemical reactivity.

Synthetic Pathway

A common synthetic route to this compound involves the following key steps:

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the indoline nucleus and the sulfonamide moiety.

-

Indoline Nucleus: The indoline ring system is susceptible to electrophilic aromatic substitution, primarily at the 5- and 7-positions of the benzene ring. The nitrogen atom can undergo acylation, alkylation, and other reactions typical of secondary amines.

-

Sulfonamide Group: The sulfonamide group is generally stable. The nitrogen atom can be further substituted, and the sulfonyl group can influence the acidity of the N-H proton.

Stability and Storage

The stability of this compound is a critical consideration for its handling and formulation.

-

pH Stability: Sulfonamides generally exhibit greater stability in neutral to alkaline conditions and are more prone to degradation in acidic environments.

-

Thermal Stability: The high melting points of its derivatives suggest good thermal stability in the solid state.

-

Light Sensitivity: As with many aromatic compounds, exposure to UV light may lead to degradation.

It is recommended to store this compound in a cool, dry, and dark place.

Biological Significance and Mechanism of Action

The primary biological significance of the this compound scaffold lies in its role as a potent inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumorigenesis.[1][5][6]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Tumor-associated CAs, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1][5][6]

The sulfonamide group of this compound derivatives is crucial for their inhibitory activity. It coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic function.

Caption: Mechanism of carbonic anhydrase inhibition.

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Melting Point Determination (Capillary Method)

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Express the solubility as mg/mL or mol/L.

Stability Assessment (Forced Degradation Study)

-

Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

-

Expose solid samples to elevated temperatures (e.g., 60 °C) and UV light.

-

Analyze the samples at various time points using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential, particularly in the development of carbonic anhydrase inhibitors. This technical guide has provided a detailed overview of its fundamental physical and chemical properties, synthesis, reactivity, and biological relevance. A thorough understanding of these characteristics is paramount for the rational design and development of novel, effective, and stable drug candidates based on this promising molecular framework. Further research to elucidate the specific properties of the parent compound will undoubtedly accelerate its application in drug discovery.

References

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

PubChem. (n.d.). 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. [Link]

-

Raszka, B. (2007). Syntheses of Novel Indoline and Indole Sulfonamides and Sulfones. MARM-ACS. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. [Link]

-

Wikipedia. (n.d.). Indane-5-sulfonamide. [Link]

-

ResearchGate. (n.d.). Synthesis of indole-based-sulfonamide derivatives A1–A8. [Link]

-

Cole, D. C., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Journal of Medicinal Chemistry, 48(2), 353-6. [Link]

-

Reidl, C. T., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. National Center for Biotechnology Information. [Link]

-

Al-Ghorbani, M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]

-

Stoyanov, S., et al. (2023). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2023(2), M1639. [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 8(1), 461-467. [Link]

-

Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(11), 384-392. [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Link]

-

Chemdad. (n.d.). Indoline. [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

-

Reidl, C. T., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. mdpi.com [mdpi.com]

- 4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Indoline-5-sulfonamide CAS number and molecular weight

An In-Depth Technical Guide to Indoline-5-sulfonamide: A Privileged Scaffold in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, mechanism of action as a carbonic anhydrase inhibitor, and its application as a versatile scaffold for creating targeted therapeutics, particularly in oncology.

Core Compound Profile: this compound

This compound merges two critical pharmacophores: the indoline nucleus and a sulfonamide functional group. The indoline structure is considered a "privileged scaffold" in drug discovery, meaning it is a recurring motif in a wide range of biologically active compounds.[1] The sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for the "sulfa drugs" and renowned for its ability to act as a zinc-binding group in metalloenzyme inhibitors.[1][2][3] This combination makes this compound a highly valuable starting point for the development of novel therapeutics.

| Parameter | Value | Source |

| CAS Number | 52206-06-1 | [4][5][6][7] |

| Molecular Formula | C₈H₁₀N₂O₂S | [4][7] |

| Molecular Weight | 198.24 g/mol | [4][7] |

Synthesis Workflow and Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the protection of the indoline nitrogen, followed by sulfonation, amination, and deprotection. The causality behind this workflow is rooted in controlling electrophilic substitution. The initial N-acetylation step protects the indoline's secondary amine, preventing it from reacting with the potent electrophile, chlorosulfuric acid. This directs the sulfonation to the electron-rich benzene ring, specifically the para-position (position 5), yielding the key sulfonyl chloride intermediate.

Visualized Synthesis Pathway

Caption: Multi-step synthesis of this compound from Indoline.

Step-by-Step Synthesis Protocol

This protocol is adapted from the methodology described by Krymov et al. in Pharmaceuticals (2022).[4]

Step 1: Synthesis of 1-Acetylindoline

-

To acetic anhydride (15 mL, 0.16 mol), add indoline (4 g, 0.034 mol).

-

Reflux the reaction mixture for 10 minutes.

-

Cool the mixture to room temperature and pour it onto ice.

-

Filter the resulting pinkish precipitate and wash thoroughly with water to obtain 1-acetylindoline. The expected yield is quantitative.

Step 2: Synthesis of 1-Acetyl-5-(chlorosulfonyl)indoline

-

Add 1-acetylindoline (from Step 1) to chlorosulfuric acid.

-

Control the reaction conditions to achieve electrophilic substitution at the 5-position.

-

Work up the reaction to isolate the 1-acetylindoline-5-sulfonyl chloride product. The reported yield is approximately 81%.[4]

Step 3: Synthesis of 1-Acetylthis compound

-

Dissolve the sulfonyl chloride intermediate (from Step 2) in a suitable solvent like Tetrahydrofuran (THF).

-

Introduce ammonia into the solution to react with the sulfonyl chloride, forming the sulfonamide.

-

Isolate the 1-acetylthis compound product. The reported yield is approximately 89%.[4]

Step 4: Synthesis of this compound (Final Product)

-

Create a suspension of 1-acetylthis compound (5.8 g, 0.024 mol) in methanol (30 mL).

-

Add concentrated hydrochloric acid (10 mL, 0.1 mol).

-

Reflux the mixture for 2 hours to hydrolyze the acetyl protecting group.

-

After cooling, remove the solvent in vacuo.

-

Dissolve the residue in water (40 mL) and adjust the pH to 7-8 using a 1N aqueous NaOH solution.

-

Filter the resulting brown precipitate and purify by flash chromatography to obtain pure this compound. The reported yield is approximately 81%.[4]

Mechanism of Action: Inhibition of Tumor-Associated Carbonic Anhydrases

A primary reason for the intense research interest in this compound is its role as a potent inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4][8][9]

The Causality of CA Inhibition in Cancer: In hypoxic (low oxygen) tumor regions, cancer cells activate the transcription factor HIF-1α.[4] This, in turn, upregulates the expression of transmembrane enzymes CA IX and CA XII.[4] These enzymes catalyze the rapid conversion of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺) in the extracellular space. This process contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to chemotherapy.[4][8]

Sulfonamide-based inhibitors function by coordinating directly to the Zn²⁺ ion located in the enzyme's active site.[4] The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing the catalytic water/hydroxide molecule and effectively shutting down the enzyme's catalytic cycle.

Visualized Mechanism of CA IX Inhibition

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

Applications in Drug Discovery and Lead Optimization

While this compound itself is an active CA inhibitor, its greatest value lies in its use as a modifiable core structure. By performing "scaffold hopping" from known inhibitors and subsequently derivatizing the indoline core, researchers can fine-tune the compound's properties to achieve greater potency and isoform selectivity.[4][8]

A key site for modification is the N-1 position of the indoline ring. Acylation at this position with various substituted benzoyl chlorides has been shown to significantly enhance inhibitory activity and antiproliferative effects.[4][10]

Biological Activity of Representative N-Acyl Derivatives

The following data, from Krymov et al. (2022), illustrates how modifications to the this compound scaffold impact its biological activity against key CA isoforms and cancer cells.[4][6]

| Compound | Modification (at N-1) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) | MCF7 IC₅₀ (µM, hypoxia) |

| 4e | Perfluorobenzoyl | 205.4 | 100.8 | 26.3 |

| 4f | 3-Chlorobenzoyl | 132.8 | 41.3 | 12.9 |

| 4g | 4-Chlorobenzoyl | 365.2 | 49.3 | > 30 |

-

Kᵢ (Inhibition Constant): Lower values indicate stronger enzyme inhibition.

-

IC₅₀ (Half-maximal Inhibitory Concentration): Lower values indicate greater potency in suppressing cancer cell growth.

Field-Proven Insights:

-

The data demonstrates that derivatization is crucial for optimizing activity. Compound 4f , with a 3-chlorobenzoyl group, emerges as a lead compound, showing potent inhibition of both CA IX and CA XII and the strongest antiproliferative effect against MCF7 breast cancer cells under hypoxic conditions.[4][6]

-

Notably, certain derivatives also show the ability to reverse chemoresistance to common drugs like doxorubicin, highlighting a multi-faceted therapeutic potential.[8]

-

The work shows that the indoline core can lead to compounds with superior antiproliferative activity compared to analogous scaffolds, validating the scaffold-hopping design choice.[4]

Standard Analytical and Characterization Protocols

The identity and purity of this compound and its derivatives are typically validated through a suite of standard analytical techniques. A self-validating system for characterization ensures the reproducibility and reliability of subsequent biological assays.

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress on silica gel plates.

-

Melting Point (mp): Determined using a standard apparatus to assess purity. For many N-acyl derivatives, melting points are high, often exceeding 250 °C.[6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.

Conclusion

This compound stands as a testament to the power of rational drug design. Its structure, combining the privileged indoline scaffold with the potent zinc-binding sulfonamide group, makes it an exceptionally valuable starting point for the development of targeted therapeutics. Research has validated its role as a core for generating potent inhibitors of cancer-related carbonic anhydrases, leading to derivatives with significant antiproliferative activity and the potential to overcome drug resistance. For scientists in oncology and medicinal chemistry, this compound is not just a chemical compound, but a strategic platform for building the next generation of targeted cancer therapies.

References

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed, 36558903. [Link]

-

Consiglio Nazionale delle Ricerche. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. CNR Publications. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

-

Raszka, B. (2007). Syntheses of Novel Indoline and Indole Sulfonamides and Sulfones. MARM-ACS. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]

-

Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

-

Wessjohann, L. A., et al. (2019). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. [Link]

-

Al-Suhaimi, E. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Al-Suhaimi, E. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3226. [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Università degli Studi di Firenze. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. marmacs.org [marmacs.org]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Indoline-5-sulfonamide: From Synthesis to a Privileged Scaffold in Carbonic Anhydrase Inhibition

Abstract: This technical guide provides a comprehensive overview of Indoline-5-sulfonamide, a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. While not defined by a singular historical discovery, its importance is rooted in the strategic combination of two pharmacologically vital moieties: the indoline ring, a "privileged scaffold" in drug discovery, and the sulfonamide group, a cornerstone of numerous therapeutic agents.[1] This document details the definitive multi-step synthesis of the core molecule, elucidates its primary mechanism of action as a potent inhibitor of metalloenzymes, and presents a case study on its application in the development of selective inhibitors for tumor-associated carbonic anhydrase isoforms IX and XII. We will explore the causality behind experimental designs, provide validated protocols, and visualize key pathways and workflows to offer researchers and drug development professionals a thorough understanding of this versatile scaffold.

Part 1: The Genesis of a Scaffold - A Tale of Two Pharmacophores

The history of this compound is not one of isolated discovery but of convergent evolution in chemical synthesis, driven by the pursuit of novel therapeutics. Its structure represents a masterful fusion of two components, each with a rich history in medicinal chemistry.

The Indoline Core: The indoline structure, a hydrogenated derivative of indole, is recognized as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug design.[1] The indole ring system itself was first identified in 1866, and its derivatives have since been developed into critical agents for treating cancer, infectious diseases, and neurodegenerative disorders.[1][2] The reduction of the indole C2-C3 double bond to form the indoline core provides conformational flexibility, allowing for more precise three-dimensional interactions within protein binding pockets.

The Sulfonamide Functional Group: The sulfonamide group (–SO₂NH₂) is a cornerstone of modern pharmacology.[1] Its journey began with the discovery of Prontosil in the 1930s, the first commercially available antibacterial agent, which was later found to be a prodrug for sulfanilamide.[3] This discovery ushered in the era of "sulfa drugs" and established the sulfonamide moiety as a potent zinc-binding group, a feature that has been exploited to inhibit various metalloenzymes.[1][4] Its favorable physicochemical properties and ability to act as a hydrogen bond donor and acceptor have cemented its role in drugs targeting a wide array of conditions, from glaucoma to cancer.[4]

The synthesis of this compound is a logical and strategic combination of these two powerful pharmacophores. Its development was driven by the need for novel core structures in programs targeting specific enzymes, most notably, the carbonic anhydrases.

Part 2: Chemical Synthesis and Characterization

The synthesis of this compound is a well-documented, multi-step process designed to regioselectively introduce the sulfonamide group onto the indoline scaffold.[5][6] The procedure reported by Krymov et al. provides a robust and reproducible pathway.[5]

Synthesis Workflow

The synthesis begins with the protection of the indoline nitrogen, followed by electrophilic chlorosulfonylation, amination, and finally, deprotection to yield the target compound.

Caption: Multi-step synthesis of this compound from indoline.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 52206-06-1 | [7] |

| Molecular Formula | C₈H₁₀N₂O₂S | [7] |

| Molecular Weight | 198.24 g/mol | [7] |

Detailed Experimental Protocol: Synthesis of this compound (9)

This protocol is adapted from the procedure described by Krymov S.K., et al. (2022).[5]

Step 1: Synthesis of 1-Acetylindoline (6)

-

To a solution of indoline (5), add acetic anhydride.

-

The reaction proceeds to a quantitative yield, requiring minimal purification. The protection of the nitrogen atom is crucial to prevent side reactions and direct the subsequent electrophilic substitution to the benzene ring.

Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)

-

Treat 1-acetylindoline (6) with chlorosulfuric acid.

-

This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group at the C5 position, which is sterically and electronically favored.

-

The reaction yields the product (7) in good yield (approx. 81%).[5][6]

Step 3: Synthesis of 1-Acetylthis compound (8)

-

React the sulfonyl chloride (7) with ammonia in a suitable solvent such as tetrahydrofuran (THF).

-

The nucleophilic attack of ammonia displaces the chloride to form the sulfonamide.

-

This step proceeds with high efficiency, yielding the protected sulfonamide (8) with approximately 89% yield.[5][6]

Step 4: Synthesis of this compound (9)

-

To a suspension of 1-acetylthis compound (8) in methanol, add concentrated hydrochloric acid.

-

Reflux the mixture for 2 hours to facilitate the hydrolysis of the acetyl protecting group.[5]

-

After cooling, remove the solvent in vacuo.

-

Dissolve the residue in water and adjust the pH to 7-8 using a 1N NaOH solution to precipitate the product.

-

Filter the resulting precipitate and purify by flash chromatography to obtain pure this compound (9) with a yield of around 81%.[5]

Part 3: Mechanism of Action and Therapeutic Rationale in Oncology

The primary therapeutic interest in this compound derivatives lies in their potent inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][8]

The Role of CA IX and XII in the Tumor Microenvironment

In many solid tumors, rapid proliferation outstrips the available blood supply, leading to regions of low oxygen, or hypoxia.[6] This hypoxic environment triggers the activation of the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[6] HIF-1α, in turn, upregulates the expression of specific proteins that help cancer cells adapt and thrive, including the transmembrane enzymes Carbonic Anhydrase IX and XII.[6][8]

These enzymes catalyze the rapid hydration of carbon dioxide to protons and bicarbonate ions. By positioning their active sites on the exterior of the cancer cell, they contribute to significant acidification of the extracellular tumor microenvironment.[5][9] This acidosis provides a distinct advantage to the tumor by:

-

Promoting Chemoresistance: An acidic environment can neutralize weakly basic chemotherapeutic agents like doxorubicin, reducing their efficacy.[6]

-

Enhancing Invasion and Metastasis: Acidosis aids in the degradation of the extracellular matrix, facilitating cancer cell invasion into surrounding tissues.[6]

-

Inducing an Immunosuppressive Environment: The acidic conditions can impair the function of immune cells that would normally attack the tumor.

Caption: Role of CA IX/XII in tumor acidosis and site of inhibition.

Inhibition Mechanism

The sulfonamide group is a classic zinc-binding pharmacophore. The active site of carbonic anhydrases contains a catalytic Zn²⁺ ion. This compound-based inhibitors function by coordinating this zinc ion via the nitrogen atom of the deprotonated sulfonamide group, effectively blocking the enzyme's catalytic activity.[1] This prevents the hydration of CO₂, reduces proton production, and helps to normalize the pH of the tumor microenvironment, thereby sensitizing the tumor to conventional therapies.

Part 4: Application in Drug Discovery - A Case Study

The work by Krymov et al. serves as an excellent case study, demonstrating how the this compound core can be systematically modified to develop potent and selective enzyme inhibitors.[5] They synthesized a library of 21 different 1-acylindoline-5-sulfonamides and evaluated their inhibitory activity against four human carbonic anhydrase (hCA) isoforms and their antiproliferative effects.[5][6]

Protocol: Acylation of this compound

-

Dissolve this compound (9) in a suitable solvent like chloroform (CHCl₃).

-

Add pyridine to act as a base.

-

Introduce the desired acyl chloride dropwise to the solution.

-

Allow the reaction to proceed until completion, monitored by an appropriate method (e.g., TLC).

-

Purify the resulting 1-acylthis compound derivative using standard techniques. This method allows for the facile creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected 1-acylated this compound derivatives against key hCA isoforms and their antiproliferative activity against the MCF7 breast cancer cell line.[5][6]

| Compound | R Group (Acyl Moiety) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | MCF7 IC₅₀ (µM, Hypoxia) |

| 4e | 2,3,4,5,6-Pentafluorobenzoyl | 10,833 | 129.6 | 158.3 | 75.3 | 25.0 |

| 4f | 4-(Trifluoromethyl)benzoyl | 9,845 | 100.8 | 132.8 | 41.3 | 12.9 |

| 4g | 4-Chlorobenzoyl | >10,000 | 45.6 | 215.4 | 45.8 | >50 |

| 4h | 3,4-Dichlorobenzoyl | >10,000 | 44.2 | 260.1 | 46.1 | >50 |

Data sourced from Krymov S.K., et al., Pharmaceuticals (2022).[5]

Structure-Activity Relationship (SAR) Insights

From this data, key insights can be drawn:

-

Potency: The introduction of electron-withdrawing groups on the benzoyl ring, such as trifluoromethyl (4f) and pentafluoro (4e), leads to potent inhibition of the tumor-associated isoforms CA IX and XII.[5]

-

Selectivity: Most derivatives show high selectivity against the ubiquitous cytosolic isoform hCA I, which is desirable to minimize off-target effects. However, they retain high affinity for hCA II, a common challenge in CA inhibitor design.

-

Antiproliferative Activity: Potent inhibition of CA IX and XII correlates with antiproliferative activity under hypoxic conditions. Compound 4f was the most potent against MCF7 cells in a hypoxic environment, demonstrating the potential of this scaffold to counteract hypoxia-induced tumor adaptation.[5][6]

Part 5: Future Directions and Conclusion

This compound has been firmly established as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis allows for extensive derivatization at the N1 position, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on:

-

Improving Selectivity: Designing derivatives that can discriminate between CA IX/XII and the off-target CA II isoform remains a critical goal.

-

Exploring Other Targets: The core's utility as a zinc-binding scaffold could be extended to other metalloenzymes implicated in disease, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

-

Novel Conjugates: Attaching the this compound core to other cytotoxic agents or tumor-targeting moieties could lead to the development of dual-action drugs or highly specific delivery systems.

References

-

Krymov, S.K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link][5][6][8][9][10][11]

-

Bolstad, D.B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9555–9560. [Link][4]

-

Al-Masoudi, A.S.M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry, 8(3), 32. [Link][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]

- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [iris.cnr.it]

- 11. researchgate.net [researchgate.net]

The Role of Indoline-5-Sulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of indoline-5-sulfonamide and its derivatives as potent inhibitors of carbonic anhydrase (CA) isoforms. We will dissect the underlying biochemical rationale for targeting specific CAs, particularly the tumor-associated isoforms CA IX and XII, and elucidate the mechanism of action of sulfonamide-based inhibitors. This guide will detail the chemical synthesis of the this compound scaffold, explore the structure-activity relationships (SAR) that govern inhibitory potency and selectivity, and present relevant experimental data. Furthermore, we will discuss the therapeutic potential of this class of compounds, with a focus on oncology. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and application of novel enzyme inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and kinetic properties[3]. While some isoforms are cytosolic (e.g., CA I and II), others are membrane-bound (e.g., CA IV, IX, XII, and XIV)[3].

The inhibition of specific CA isoforms has proven to be a valuable therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and edema[2][4]. More recently, the focus has shifted towards the tumor-associated isoforms, CA IX and CA XII[5][6][7]. These isoforms are overexpressed in a variety of hypoxic tumors and contribute to the acidification of the tumor microenvironment[5][6][7]. This acidic milieu promotes tumor invasion, metastasis, and resistance to conventional chemo- and radiotherapies[5]. Consequently, the development of potent and selective inhibitors for CA IX and XII is a highly active area of cancer research.

The primary sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group (ZBG) that effectively inhibits CAs[3][8]. It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, disrupting the catalytic cycle[5][8]. The this compound scaffold represents a promising core structure for the development of novel CA inhibitors, offering opportunities for synthetic modification to enhance potency and isoform selectivity.

Chemistry and Synthesis of this compound

The synthesis of the this compound core is a multi-step process that begins with the protection of the indoline nitrogen, followed by chlorosulfonylation and subsequent amination.

Synthesis Protocol: this compound

This protocol outlines the synthesis of the core scaffold, which can then be further modified.

Step 1: Acetylation of Indoline

-

To a solution of indoline, add acetic anhydride.

-

The reaction proceeds to quantitatively yield 1-acetylindoline. This step protects the nitrogen atom for the subsequent electrophilic substitution.

Step 2: Chlorosulfonylation

-

Treat the 1-acetylindoline with chlorosulfuric acid.

-

This electrophilic substitution reaction introduces the sulfonyl chloride group at the 5-position of the indoline ring, yielding 1-acetylindoline-5-sulfonyl chloride in good yield (approximately 81%)[5].

Step 3: Ammonolysis

-

React the 1-acetylindoline-5-sulfonyl chloride with ammonia in a suitable solvent like tetrahydrofuran (THF).

-

This step converts the sulfonyl chloride to the corresponding sulfonamide, forming 1-acetylthis compound with a high yield (around 89%)[5].

Step 4: Deacetylation

-

Hydrolyze the acetyl group from 1-acetylthis compound under basic conditions.

-

This final step yields the target compound, this compound[5].

Synthesis of 1-Acylindoline-5-sulfonamides

The this compound core can be readily acylated to generate a library of derivatives.

-

Dissolve this compound in a solvent such as chloroform (CHCl₃).

-

Add a base, for example, pyridine.

-

Introduce the desired acyl chloride to the reaction mixture.

-

This procedure results in the formation of 1-acylindoline-5-sulfonamides in yields ranging from 50-79%[5].

Diagram: Synthesis of this compound and its Derivatives

Caption: Synthetic pathway for this compound and its 1-acyl derivatives.

Mechanism of Action and Structure-Activity Relationships (SAR)

The inhibitory activity of indoline-5-sulfonamides is primarily attributed to the coordination of the deprotonated sulfonamide group with the Zn²⁺ ion in the active site of carbonic anhydrase[5][9]. This interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions with active site residues.

Binding Mode

Docking studies reveal that the sulfonamide anion of this compound derivatives interacts with the Zn²⁺ ion. Additionally, hydrogen bonds are formed with key residues such as Thr199, and arene-H interactions occur with residues like Leu198[5][9]. The 1-acyl substituent on the indoline ring typically occupies a hydrophobic pocket within the active site, and variations in this substituent significantly influence the inhibitory potency and isoform selectivity.

Diagram: Inhibitor Binding in CA Active Site

Caption: Schematic of this compound binding in the carbonic anhydrase active site.

Structure-Activity Relationships

A study on a series of 1-acylated indoline-5-sulfonamides provided key insights into the SAR of this class of inhibitors[5].

-

Impact of the 1-Acyl Group: The introduction of an acyl group at the 1-position of the indoline ring generally enhances activity against CA XII compared to less polar alkyl fragments[5][9].

-

Selectivity Profile:

-

Derivatives containing chlorobenzoyl groups, such as 3-chlorobenzoyl (compound 4f) and 4-chlorobenzoyl (compound 4g), have demonstrated potent inhibition against the tumor-associated isoforms CA IX and CA XII[5].

-

Specifically, 4-chloro and 3,4-dichloro derivatives showed selectivity for CA XII over CA I and CA IX[5][9].

-

-

Off-Target Effects: Many this compound derivatives also exhibit significant inhibition of the cytosolic isoforms CA I and CA II[5][9]. However, certain substitutions, like benzoic acids with chlorine atoms, can reduce the affinity for these off-target isoforms[9].

Experimental Data: Carbonic Anhydrase Inhibition

The inhibitory potential of a series of 1-acylindoline-5-sulfonamides against human (h) CA isoforms I, II, IX, and XII was evaluated using a stopped-flow CO₂ hydrase assay. The results are summarized below.

| Compound | Substituent at 1-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4f | 3-Chlorobenzoyl | 205.5 | 31.0 | 132.8 | 100.2 |

| 4g | 4-Chlorobenzoyl | 101.9 | 42.1 | 250.1 | 41.3 |

| 4h | 3,4-Dichlorobenzoyl | 140.2 | 66.2 | 345.2 | 43.5 |

| 4r | Thiophene-2-carbonyl | 70.5 | 18.5 | 102.3 | 110.5 |

| 4s | Cyclopentylcarbonyl | 80.2 | 19.9 | 105.6 | 120.3 |

| AAZ | (Standard) | 250 | 12 | 25 | 5.7 |

Data sourced from Krymov et al., 2022.[5][9]

From this data, it is evident that compounds like 4g and 4h are potent inhibitors of hCA XII, with Kᵢ values of 41.3 nM and 43.5 nM, respectively[5][9]. Compound 4f emerged as a potent dual inhibitor of CA IX and CA XII[5].

Therapeutic Applications and Future Perspectives

The primary therapeutic application currently being explored for this compound CA inhibitors is in the field of oncology. By inhibiting tumor-associated CA IX and XII, these compounds can counteract the acidification of the tumor microenvironment, potentially leading to several beneficial outcomes:

-

Enhanced Chemotherapy Efficacy: A less acidic extracellular pH can improve the efficacy of weakly basic chemotherapeutic drugs like doxorubicin[5].

-

Overcoming Multidrug Resistance (MDR): Some indoline-5-sulfonamides have been shown to reverse chemoresistance in cancer cells that overexpress P-glycoprotein (P-gp)[5][7].

-

Anti-proliferative Effects: Certain derivatives have demonstrated moderate anti-proliferative activity against cancer cell lines, particularly under hypoxic conditions, which are characteristic of solid tumors[5]. For instance, compound 4f was found to suppress the growth of MCF7 breast cancer cells with an IC₅₀ of 12.9 µM under hypoxia[5][7].

The development of isoform-selective inhibitors is crucial to minimize off-target effects. The this compound scaffold provides a versatile platform for further optimization through medicinal chemistry approaches. Future research will likely focus on fine-tuning the substituents to achieve greater selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II. The promising preclinical data suggest that this compound derivatives warrant further investigation as potential anti-cancer agents, both as monotherapies and in combination with existing treatments.

References

-

Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). CNR API. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). ResearchGate. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). PubMed. [Link]

-

Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. (n.d.). FLORE. [Link]

-

Syntheses of Novel Indoline and Indole Sulfonamides and Sulfones. (2007). MARM-ACS. [Link]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022). MDPI. [Link]

-

Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. (2017). PubMed. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. [Link]

-

Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. (2017). ResearchGate. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). NIH. [Link]

- Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands. (n.d.).

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (n.d.). PubMed Central. [Link]

-

Synthesis of indole-based-sulfonamide derivatives A1–A8. (n.d.). ResearchGate. [Link]

- Indol-5-yl sulfonamide derivatives, their preparation and their use 5-ht-6 as modulators. (n.d.).

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]

-

Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (n.d.). NIH. [Link]

-

Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]

-

Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022). Nazarbayev University. [Link]

Sources

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Biological activity of Indoline-5-sulfonamide derivatives

An In-Depth Technical Guide to the Biological Activity of Indoline-5-Sulfonamide Derivatives

Executive Summary

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the core biological functions of these derivatives. Primarily, they function as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. This mechanism allows them to counteract the acidic tumor microenvironment, leading to significant anticancer effects, including antiproliferative activity under hypoxic conditions and the reversal of multidrug resistance. This document delves into the underlying mechanisms of action, details structure-activity relationships (SAR), presents key quantitative data, and provides validated, step-by-step experimental protocols for their synthesis and evaluation. Furthermore, it explores emerging therapeutic applications, cementing the status of this compound derivatives as a versatile and promising class of compounds for future drug discovery.

Introduction: The this compound Scaffold

The this compound core represents a strategic fusion of two pharmacologically significant moieties: indole and sulfonamide. The indole ring is a cornerstone of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anticancer agent vincristine, valued for its structural versatility and ability to engage in various biological interactions.[1] The sulfonamide group is a classic zinc-binding group (ZBG) responsible for the therapeutic efficacy of a wide range of drugs, from diuretics to anticancer agents.[2][3]

The combination of these two groups into the this compound framework creates a unique scaffold with significant therapeutic potential. Research has demonstrated its efficacy in targeting enzymes crucial to cancer progression, with a primary focus on carbonic anhydrase inhibition.[4][5]

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The principal biological activity of this compound derivatives stems from their potent inhibition of carbonic anhydrase (CA) enzymes.

The Role of Carbonic Anhydrases in Cancer

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). While several CA isoforms are ubiquitous and crucial for normal physiological processes, the transmembrane isoforms CA IX and CA XII are overexpressed in a wide variety of solid tumors.[4][6]

This overexpression is primarily driven by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[7] The increased activity of CA IX and XII on the cancer cell surface leads to the acidification of the extracellular tumor microenvironment (pHe). This acidosis confers several advantages to the cancer cells:

-

Enhanced Invasion and Metastasis: An acidic pHe promotes the degradation of the extracellular matrix.[4]

-

Chemoresistance: The acidic environment can neutralize weakly basic chemotherapeutic drugs, such as doxorubicin, reducing their efficacy.[4]

-

Immune Evasion: Acidosis can suppress the activity of immune cells that would otherwise target the tumor.

By inhibiting CA IX and XII, this compound derivatives can raise the extracellular pH, thereby counteracting these tumor-promoting effects.

Molecular Mechanism of Inhibition

The therapeutic effect of these compounds is rooted in the interaction between their sulfonamide group and the CA active site. The sulfonamide moiety (—SO₂NH₂) coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme, acting as a potent and specific zinc-binding group.[4][8] This binding event blocks the access of substrate molecules (CO₂ and H₂O), effectively shutting down the enzyme's catalytic activity.

The indoline portion of the molecule and its various substituents extend into adjacent hydrophobic and hydrophilic pockets within the enzyme's active site. The specific nature of these secondary interactions dictates the compound's binding affinity (Kᵢ) and its selectivity for different CA isoforms.[4]

Signaling Pathway: Hypoxia-Induced CA IX Expression

The following diagram illustrates the pathway leading to CA IX expression in tumor cells, which is the primary target for this compound inhibitors.

Caption: Hypoxia-driven pathway leading to CA IX expression and its inhibition.

Anticancer Activity of this compound Derivatives

The inhibition of carbonic anhydrases translates into potent and multifaceted anticancer activity.

Inhibition of Tumor-Associated Carbonic Anhydrases

A key advantage of this scaffold is the ability to tune its selectivity for different CA isoforms through chemical modification. While inhibition of the ubiquitous "off-target" isoforms CA I and CA II can lead to side effects, selective inhibition of the tumor-associated CA IX and XII is highly desirable.[4]

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 1-position of the indoline ring is critical for potency and selectivity. 1-acylated indoline-5-sulfonamides, in particular, demonstrate potent inhibitory activity against CA IX and CA XII.[4][7] For example, derivatives with chloro-substituted benzoyl groups (such as 3-chlorobenzoyl) have been identified as highly potent inhibitors of both CA IX and CA XII.[4]

Table 1: Carbonic Anhydrase Inhibition Data for Select this compound Derivatives

| Compound ID | Substituent Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 4e | Perfluorobenzoyl | 29.5 | 11.4 | 120.3 | 110.5 |

| 4f | 3-Chlorobenzoyl | 66.2 | 31.0 | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | 85.1 | 48.7 | 1047.2 | 68.1 |

| 4h | 3,4-Dichlorobenzoyl | 99.4 | 66.2 | 1489.5 | 68.9 |

| AAZ | (Standard Drug) | 250 | 12.1 | 25.7 | 5.7 |

Data synthesized from Krymov et al., Pharmaceuticals (Basel), 2022.[4]

Antiproliferative Effects

Indoline-5-sulfonamides demonstrate moderate to good antiproliferative activity against various cancer cell lines. A significant finding is that their efficacy is often maintained or even enhanced under hypoxic conditions, which is a common cause of resistance to conventional anticancer agents.[4] This "hypoxic selectivity" makes them particularly attractive for treating solid tumors.

Table 2: Antiproliferative Activity (IC₅₀, µM) Against MCF7 Breast Cancer Cells

| Compound ID | Normoxia IC₅₀ (µM) | Hypoxia IC₅₀ (µM) |

|---|---|---|

| 4e | 20.3 | 24.1 |

| 4f | 25.5 | 12.9 |

| 4g | >50 | >50 |

| 4h | >50 | >50 |

Data synthesized from Krymov et al., Pharmaceuticals (Basel), 2022.[4]

Overcoming Multidrug Resistance (MDR)

The acidic tumor microenvironment fostered by CA IX and XII activity is known to contribute to resistance against chemotherapy. Certain this compound derivatives have been shown to re-sensitize resistant cancer cells to standard drugs. For instance, compounds 4e and 4f were found to reverse resistance to doxorubicin in a leukemia cell line (K562) that overexpresses the drug efflux pump P-glycoprotein (P-gp).[4][5] This suggests a dual mechanism: direct CA inhibition and modulation of MDR pathways.

Emerging Biological Activities

While the anticancer properties are the most extensively studied, the this compound scaffold shows promise in other therapeutic areas.

-

Antimicrobial Potential: The broader class of indole-sulfonamide hybrids has been investigated for antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria.[9][10][11] This suggests that derivatives could be developed as novel anti-infective agents.

-